molecular formula C18H22O2 B1240920 Tanzawaic acid A

Tanzawaic acid A

Cat. No.: B1240920
M. Wt: 270.4 g/mol
InChI Key: GCHCATJQYLAKIS-UFSSINQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanzawaic acid A is a natural product found in Penicillium, Penicillium dierckxii, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Activity

Tanzawaic acid A, derived from marine-derived fungus Penicillium steckii, exhibits significant anti-inflammatory activity. It inhibits nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins and mRNA in macrophages, as well as reducing mRNA levels of inflammatory cytokines (Shin et al., 2016).

Inhibition of Superoxide Anion Production

Tanzawaic acids, including this compound, isolated from Penicillium citrinum, have been found to significantly inhibit superoxide anion production in human neutrophils, indicating a potential role in inflammatory response modulation (Kuramoto et al., 1997).

PTP1B Inhibitory Activity

This compound also shows inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. This was observed in a study involving a marine-derived fungus Penicillium sp., highlighting its potential in metabolic disorder treatment (Quang et al., 2014).

Osteoclastogenesis Inhibition

A study on marine-derived Penicillium steckii revealed that Tanzawaic acid derivatives inhibit lipopolysaccharide (LPS)-induced nuclear factor kappa-B (NF-κB) and suppress receptor activator of NF-κB ligand (RANKL)-induced osteoclast differentiation in bone marrow macrophage cells. This suggests a potential application in bone disease treatments (Song et al., 2023).

Cytotoxic and Antibacterial Activities

Tanzawaic acids isolated from marine-derived fungus Penicillium exhibit antimicrobial and cytotoxic activities, suggesting potential applications in cancer therapy and infection control (Cardoso-Martínez et al., 2015).

Antibacterial and Antifungal Properties

A study on a freshwater sediment-derived fungus Penicillium sp. showed that this compound possesses antibacterial and antifungal properties, broadening its potential applications in combating various microbial infections (Abdelwahab et al., 2018).

Lipid-Lowering Activity

Tanzawaic acids, including this compound, have been shown to have lipid-lowering activity in liver cells, indicating potential use in the treatment of lipid disorders (Yu et al., 2018).

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(2E,4E)-5-[(6S,8R)-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C18H22O2/c1-12-10-14(3)18-15(11-12)9-8-13(2)16(18)6-4-5-7-17(19)20/h4-9,12,14H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,14+/m0/s1

InChI Key

GCHCATJQYLAKIS-UFSSINQASA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)C)C

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)C)C

synonyms

tanzawaic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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